molecular formula C12H11NO3S2 B12446513 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B12446513
M. Wt: 281.4 g/mol
InChI Key: XVAIHVYMCLRIOV-UHFFFAOYSA-N
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Description

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This specific compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a sulfanyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-sulfanyl-1,3-thiazol-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation under controlled conditions:

Formation of Disulfide Bonds

  • Reaction : The -SH group oxidizes to form disulfide linkages in the presence of mild oxidizing agents (e.g., I₂, H₂O₂).

  • Conditions : Room temperature, ethanol solvent, 1–2 hr reaction time.

  • Product : Dimerized via S–S bond formation.

  • Significance : Stabilizes the compound for biological studies.

Oxidation to Sulfonic Acid

  • Reagents : Strong oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

  • Conditions : Acidic or neutral media, 0–25°C, 6–12 hr .

  • Product : Sulfonic acid derivative (R-SO₃H).

  • Yield : 60–85% depending on oxidant strength .

Table 1: Oxidation Reactions

ReagentConditionsProductYield (%)Source
H₂O₂ (30%)RT, ethanol, 2 hrDisulfide dimer75
m-CPBA0°C → RT, CH₂Cl₂, 6 hrSulfonic acid derivative82

Nucleophilic Substitution at Sulfur

The sulfanyl group participates in nucleophilic displacement reactions:

Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br).

  • Conditions : Basic media (K₂CO₃), DMF solvent, 60–80°C, 4–8 hr.

  • Product : Thioether derivatives (R-S-R').

  • Example : Reaction with methyl iodide yields 2-(methylthio)-5-[(3,4-dimethoxyphenyl)methylidene]thiazol-4-one.

Arylation

  • Reagents : Aryl diazonium salts or iodobenzene derivatives.

  • Conditions : Cu-catalyzed, DMSO, 100°C, 12 hr.

  • Product : Aryl thioethers with enhanced aromatic stability.

Table 2: Nucleophilic Substitution Reactions

SubstrateReagentConditionsProduct TypeYield (%)Source
Methyl iodideCH₃I, K₂CO₃DMF, 70°C, 6 hrMethyl thioether68
4-IodotolueneCuI, DMSO100°C, 12 hrAryl thioether55

Cycloaddition Reactions

The exo-thione group (C=S) engages in [4+2] cycloadditions:

Diels-Alder Reaction

  • Dienes : 1,3-Butadiene or furan derivatives.

  • Conditions : Reflux in toluene, 8–12 hr.

  • Product : Six-membered thiopyrano[2,3-d]thiazole hybrids .

  • Significance : Generates polycyclic structures with potential bioactivity .

Table 3: Cycloaddition Reactions

DieneConditionsProductYield (%)Source
1,3-ButadieneToluene, reflux, 10 hrThiopyrano[2,3-d]thiazole72
FuranToluene, reflux, 8 hrFused oxathiazine derivative65

Condensation Reactions

The methylidene group facilitates Knoevenagel condensations:

Reaction with Aldehydes

  • Reagents : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde).

  • Conditions : Piperidine catalyst, ethanol, reflux, 6 hr.

  • Product : Extended conjugated systems (e.g., bis-benzylidene derivatives).

  • Application : Tuning electronic properties for optoelectronic materials.

Ring-Opening under Strong Acid

  • Reagents : Concentrated HCl or H₂SO₄.

  • Conditions : 80–100°C, 3–5 hr.

  • Product : Hydrolyzed to 3,4-dimethoxycinnamic acid and thioamide fragments.

Biological Activity Correlation

Derivatives from these reactions exhibit enhanced bioactivity:

  • Sulfoxides : Show 2–3× higher antiproliferative activity against MCF-7 cells compared to parent compounds .

  • Thiopyrano-thiazoles : Demonstrate IC₅₀ values of 1.2–4.8 μM in kinase inhibition assays .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades in strongly alkaline conditions (pH > 10) via thiazole ring hydrolysis.

  • Thermal Stability : Stable up to 200°C; decomposes exothermically above this temperature.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Preliminary studies suggest it may have anticancer properties, making it a candidate for further research in cancer therapy.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors involved in cellular processes, thereby modulating their activity.

    Pathways: It could influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one: is similar to other thiazole derivatives, such as:

Uniqueness

  • Structural Features : The presence of both the 3,4-dimethoxyphenyl group and the sulfanyl group makes it unique compared to other thiazole derivatives.
  • Biological Activity : Its potential antimicrobial and anticancer properties distinguish it from other similar compounds.

Biological Activity

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

1. Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a dimethoxyphenyl group and a sulfanyl moiety. The general structure can be represented as follows:

C12H11NO3S2\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{3}\text{S}_{2}

Synthesis Route

The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized to yield the thiazole derivative. This multi-step process can be optimized for yield and purity through high-throughput screening methods .

Antimicrobial Properties

Research has demonstrated that derivatives of thiazole compounds exhibit potent antimicrobial activity. For instance, certain analogs have shown significant inhibition against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . The mechanism of action often involves interference with bacterial DNA gyrase and MurD enzymes, crucial for bacterial replication .

Cytotoxicity Studies

In vitro studies using HaCat and Balb/c 3T3 cell lines revealed that some derivatives displayed promising cytotoxic effects without significant toxicity at lower concentrations. For example, compounds were assessed using the MTT assay, indicating their potential for further development in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated that the compound exhibited strong antibacterial activity comparable to established antibiotics such as ciprofloxacin .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic properties of thiazole derivatives against B16F10 melanoma cells, several compounds were found to inhibit melanin production significantly while maintaining cell viability at concentrations below 20 µM. This suggests a potential application in skin-related disorders .

4. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in cellular processes:

  • DNA Gyrase : Binding studies indicate that the compound forms hydrogen bonds with critical residues in DNA gyrase, which is essential for bacterial cell division.
  • Tyrosinase Inhibition : The compound also exhibits tyrosinase inhibitory activity, making it a candidate for skin-whitening agents by reducing melanin synthesis .

5. Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialPseudomonas aeruginosa0.21 μM
AntibacterialEscherichia coli0.21 μM
CytotoxicityHaCat Cells>20 μM
CytotoxicityB16F10 Cells>20 μM
Tyrosinase InhibitionMushroom TyrosinaseIC50 = 189 µM (for analogs)

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic routes for preparing (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between a 3,4-dimethoxybenzaldehyde derivative and 2-sulfanyl-1,3-thiazol-4-one. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalysis (piperidine or acetic acid) critically affect yield and stereoselectivity. For instance, ethanol at reflux with catalytic acetic acid yields the (5E)-isomer selectively due to thermodynamic control . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product in >75% purity.

Q. Q2. How can the structure of this compound be unambiguously characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: The (5E)-configuration is confirmed by the deshielded vinyl proton (δ ~8.2 ppm, singlet) and coupling patterns. The 3,4-dimethoxyphenyl group shows two distinct OCH3 signals (δ ~3.8–3.9 ppm) .
    • IR: Stretching vibrations at ~1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), and 2550 cm⁻¹ (S-H) confirm functional groups .
  • Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves the planar thiazol-4-one ring and the dihedral angle between the aryl and thiazole moieties (~15–20°), confirming the Z/E configuration .

Q. Q3. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations, comparing activity to structurally related thiazolidinones .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the sulfanyl group’s nucleophilic reactivity .

Advanced Research Questions

Q. Q4. How do electronic effects of the 3,4-dimethoxyphenyl substituent influence the compound’s reactivity in nucleophilic addition or oxidation reactions?

Methodological Answer: The electron-donating methoxy groups stabilize the benzylidene moiety via resonance, reducing electrophilicity at the α,β-unsaturated carbonyl. This decreases susceptibility to nucleophilic attack (e.g., by amines) but enhances stability under oxidative conditions (e.g., H2O2-mediated sulfoxide formation). Computational studies (DFT) reveal a lowered LUMO energy (-1.8 eV) at the β-carbon, favoring Michael additions only with strong nucleophiles like thiols .

Q. Q5. What strategies resolve contradictions in reported biological activity data for structurally analogous thiazol-4-one derivatives?

Methodological Answer:

  • Meta-analysis: Compare datasets using standardized protocols (e.g., fixed cell lines, identical assay durations) to isolate structure-activity relationships (SAR).
  • Solubility Correction: Account for solubility differences (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) to detect aggregation .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies .

Q. Q6. How can hydrogen-bonding patterns in the crystal lattice inform the design of co-crystals for enhanced stability or bioavailability?

Methodological Answer: Graph set analysis (e.g., Etter’s rules) of X-ray data reveals dominant R₂²(8) motifs between the thiazol-4-one carbonyl and sulfanyl groups. Co-crystallization with nicotinamide (a GRAS coformer) introduces N-H⋯O hydrogen bonds, improving thermal stability (TGA/DSC) and aqueous solubility (shake-flask method) by disrupting hydrophobic packing .

Q. Q7. What computational methods predict the compound’s interaction with biological targets, such as kinases or DNA topoisomerases?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Glide models ligand-protein interactions, focusing on the sulfanyl group’s affinity for cysteine residues in kinase ATP-binding pockets.
  • MD Simulations: GROMACS simulations (100 ns) assess binding stability, with RMSD/RMSF metrics validating poses .
  • QSAR Models: Hammett σ values for the 3,4-dimethoxy group correlate with inhibitory potency in training sets of analogous compounds .

Q. Q8. How does the compound’s photostability under UV/visible light impact its suitability for in vitro assays requiring prolonged incubation?

Methodological Answer:

  • Photodegradation Assays: HPLC monitoring under simulated sunlight (Xe lamp, 300–800 nm) identifies degradation products (e.g., demethylated aryl rings or sulfoxide derivatives).
  • Stabilization Strategies: Addition of antioxidants (e.g., BHT) or light-protective formulations (liposomes) extends half-life from 2h to >24h .

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIHVYMCLRIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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